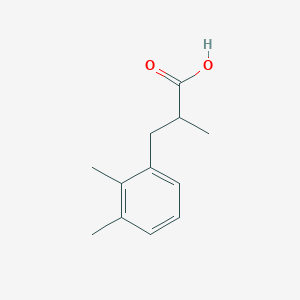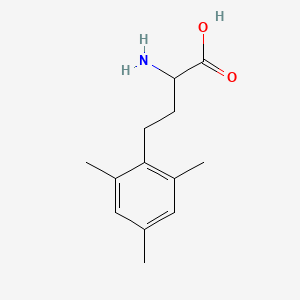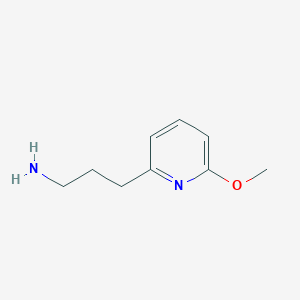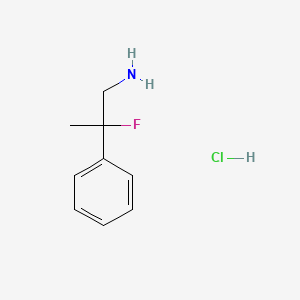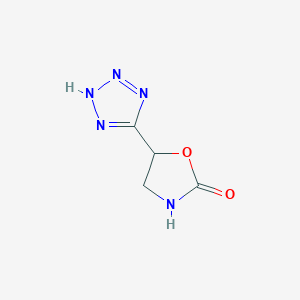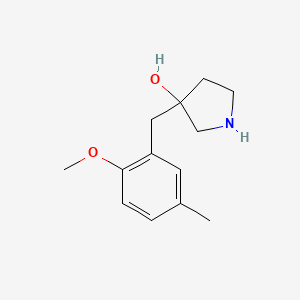
2-(2,4-Dichlorophenoxy)-3-methoxypropanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid is an organic compound belonging to the class of aryloxyphenoxypropionic acids. This compound is known for its herbicidal properties and is used to control broadleaf weeds in various agricultural settings. It is a derivative of 2,4-dichlorophenoxyacetic acid, which has been widely used as a systemic herbicide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid under alkaline conditions to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with methoxypropanoic acid to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and controlled conditions to ensure high yield and purity. The final product is often purified through crystallization or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated phenols and other by-products.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include chlorinated phenols, less chlorinated derivatives, and substituted aryloxypropionic acids .
Applications De Recherche Scientifique
2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of aryloxyphenoxypropionic acids in various chemical reactions.
Biology: The compound is studied for its effects on plant growth and development, particularly its role as a herbicide.
Industry: It is used in the formulation of herbicides for agricultural use.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid involves its interaction with the auxin receptor system in plants. This interaction leads to uncontrolled growth and eventually the death of the target weeds. The compound alters the plasticity of cell walls, influences protein production, and increases ethylene production .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar structure but different toxicity profile.
Methylchlorophenoxypropionic acid (MCPA): A related compound used for similar purposes.
Uniqueness
2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid is unique due to its specific molecular structure, which provides distinct herbicidal properties and potential anti-inflammatory effects. Its ability to selectively inhibit the COX-2 enzyme sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H10Cl2O4 |
|---|---|
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-3-methoxypropanoic acid |
InChI |
InChI=1S/C10H10Cl2O4/c1-15-5-9(10(13)14)16-8-3-2-6(11)4-7(8)12/h2-4,9H,5H2,1H3,(H,13,14) |
Clé InChI |
UMLOEDKTWXWYHA-UHFFFAOYSA-N |
SMILES canonique |
COCC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)


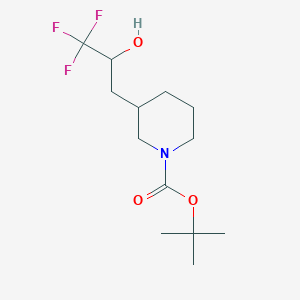
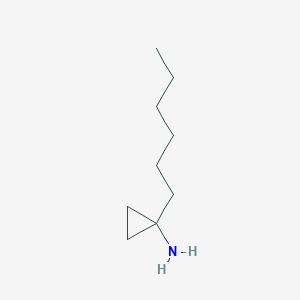


![1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylicacid](/img/structure/B13605370.png)
